![molecular formula C10H13ClN2O2 B2400363 Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride CAS No. 2137505-57-6](/img/structure/B2400363.png)
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride
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Overview
Description
“Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” is a chemical compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridines, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride”, involves various strategies . One such strategy includes the oxidation of tetrahydro-naphthyridines at high temperatures . The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes, is also studied .Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” is derived from the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis
Naphthyridines, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride”, can undergo various chemical reactions. For instance, tetrahydro-naphthyridines can be easily oxidized to the aromatic naphthyridines . They also react readily with alkyl halides to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride, exhibit promising anticancer activity. Researchers have correlated their effectiveness with various cancer cell lines. The structure–activity relationship (SAR) studies and molecular modeling have shed light on their mechanisms of action . These compounds could potentially serve as novel anti-cancer agents.
Future Directions
The future directions for “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” could involve further exploration of its synthesis strategies, reactivity, and potential biological activities . Given the significant importance of naphthyridines in medicinal chemistry, there could be a burgeoning interest in the synthesis and biological applications of this compound .
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Naphthyridines are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Naphthyridines are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9;/h4-6,9,12H,2-3H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGBAWWROMOPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(N1)C=CN=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride | |
CAS RN |
2137505-57-6 |
Source
|
Record name | methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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